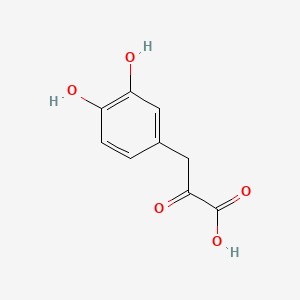
Acide 3,4-dihydroxyphénylpyruvique
Vue d'ensemble
Description
3,4-Dihydroxyphenylpyruvic acid (3,4-DHPPA) is an organic compound that is found in the human body, as well as in a variety of plants. It is involved in a number of biochemical and physiological processes, including energy metabolism and the synthesis of amino acids. 3,4-DHPPA is also used in laboratory experiments and has been studied extensively for its potential therapeutic benefits.
Applications De Recherche Scientifique
Conversion en acide 3,4-dihydroxyphényllactique
L'acide 3,4-dihydroxyphénylpyruvique peut être converti en acide ®- ou (S)-3,4-dihydroxyphényllactique, également connu sous le nom de ®- ou (S)-Danshensu, dans Escherichia coli en introduisant la tyrosine aminotransférase (tyrB), la glutamate déshydrogénase (cdgdh) et la d-lactate déshydrogénase aromatique (csldhD) ou la l-lactate déshydrogénase aromatique (tcldhL) .
Production d'acide d-3,4-dihydroxyphényllactique
Dix-neuf souches de bactéries lactiques ont été criblées pour la production de d-DSS en utilisant l'this compound (DPA) comme substrat. Lactobacillus reuteri JN516 a présenté le rendement le plus élevé en d-DSS .
Élévation des concentrations sériques de L-dopa et de dopamine cérébrale
Chez les rats, diverses doses orales d'this compound administrées simultanément avec de la L-dopa ont montré une élévation des concentrations sériques de L-dopa et de dopamine cérébrale de manière dose-dépendante .
Augmentation de la pression artérielle
Les acides m-hydroxyphénylpyruvique et 3,4-dihydroxyphénylpyruvique augmentent la pression artérielle des chats et des rats lorsqu'ils sont administrés par voie intraveineuse .
Applications pharmaceutiques
L'acide ®- ou (S)-3,4-dihydroxyphényllactique a suscité un intérêt considérable dans l'industrie pharmaceutique pour le traitement des maladies cardiovasculaires et cérébrovasculaires .
Propriétés anti-ischémiques myocardiques
L'acide 3,4-dihydroxyphényllactique a été découvert pour avoir des propriétés anti-ischémiques myocardiques .
Activité antitumorale
L'acide 3,4-dihydroxyphényllactique s'est avéré avoir une activité antitumorale .
Propriétés anti-inflammatoires
L'acide 3,4-dihydroxyphényllactique a été découvert pour avoir des propriétés anti-inflammatoires .
Mécanisme D'action
Target of Action
3,4-Dihydroxyphenylpyruvic acid (3,4-DHPPA) primarily targets enzymes involved in the metabolic pathways of amino acids, specifically tyrosine . These enzymes include tyrosine aminotransferase (tyrB), glutamate dehydrogenase (cdgdh), and aromatic lactate dehydrogenase .
Mode of Action
The compound interacts with these enzymes to facilitate the conversion of L-DOPA (L-3,4-dihydroxyphenylalanine) into 3,4-DHPPA . This is achieved through a multi-enzyme cascade reaction .
Biochemical Pathways
The biochemical pathway primarily affected by 3,4-DHPPA is the tyrosine metabolism pathway . In this pathway, 3,4-DHPPA is converted into ®- or (S)-3,4-Dihydroxyphenyllactic acid [®- or (S)-DSS] in Escherichia coli . This conversion is facilitated by the enzymes tyrB, cdgdh, and either d-aromatic lactate dehydrogenase (csldhD) or l-aromatic lactate dehydrogenase (tcldhL) .
Pharmacokinetics
The pharmacokinetics of 3,4-DHPPA are influenced by its interaction with L-DOPA. When administered simultaneously with L-DOPA, 3,4-DHPPA has been shown to elevate serum L-DOPA and cerebral dopamine concentrations dose-dependently . As the ratio of 3,4-DHPPA to L-DOPA increases, the L-DOPA sparing effect becomes greater .
Result of Action
The result of 3,4-DHPPA’s action is the increased production of ®- or (S)-DSS from L-DOPA . This leads to an increase in the serum concentration of L-DOPA and cerebral dopamine . The compound’s action also results in the production of 3,4-Dihydroxyphenyllactic acid with an excellent enantiopure form (enantiomeric excess >99.99%) and productivity of 6.61 mM/h and 4.48 mM/h, respectively .
Action Environment
The action of 3,4-DHPPA is influenced by environmental factors such as temperature and pH. For instance, the optimal temperature and pH for the action of d-LDH82319, an enzyme involved in the conversion of 3,4-DHPPA, were found to be 25°C and pH 8, respectively . Additionally, the compound should be stored and handled in a manner that avoids contact with oxidizing agents, as this could trigger dangerous reactions .
Safety and Hazards
When handling 3,4-Dihydroxyphenylpyruvic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Analyse Biochimique
Biochemical Properties
3,4-Dihydroxyphenylpyruvic acid is involved in several biochemical reactions. It interacts with enzymes such as d-lactate dehydrogenase from Lactobacillus reuteri, which reduces it to d-3,4-dihydroxyphenyllactic acid . This interaction is crucial for the synthesis of d-3,4-dihydroxyphenyllactic acid, which has significant biological functions. The compound also exhibits antioxidant activity, which helps in combating reactive oxygen species .
Cellular Effects
3,4-Dihydroxyphenylpyruvic acid influences various cellular processes. It has been shown to elevate serum L-dopa and cerebral dopamine concentrations in rats when administered with L-dopa . This indicates its potential role in enhancing dopamine levels in the brain, which can impact cell signaling pathways and gene expression related to dopamine metabolism.
Molecular Mechanism
At the molecular level, 3,4-Dihydroxyphenylpyruvic acid exerts its effects through binding interactions with enzymes and proteins. For instance, it is reduced by d-lactate dehydrogenase to form d-3,4-dihydroxyphenyllactic acid . This reduction involves the transfer of electrons and protons, highlighting the compound’s role in redox reactions. Additionally, its antioxidant properties are attributed to its ability to donate hydrogen atoms to neutralize free radicals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dihydroxyphenylpyruvic acid can change over time. Studies have shown that it is readily converted to L-dopa in the serum, but only small amounts of dopamine are detected in the brain . This suggests that the compound’s stability and degradation may influence its long-term effects on cellular function. The high concentrations of 3-O-methyldopa observed after administration indicate potential metabolic degradation pathways .
Dosage Effects in Animal Models
The effects of 3,4-Dihydroxyphenylpyruvic acid vary with different dosages in animal models. In rats, increasing the ratio of 3,4-Dihydroxyphenylpyruvic acid to L-dopa results in higher serum L-dopa and cerebral dopamine concentrations . At high doses, the compound may lead to elevated levels of 3-O-methyldopa, which could have adverse effects on dopamine metabolism and brain function .
Metabolic Pathways
3,4-Dihydroxyphenylpyruvic acid is involved in metabolic pathways related to dopamine synthesis. It is a precursor to L-dopa, which is then converted to dopamine . The compound interacts with enzymes such as d-lactate dehydrogenase and tyrosine aminotransferase, which facilitate its conversion to other metabolites . These interactions are crucial for maintaining metabolic flux and regulating metabolite levels.
Transport and Distribution
Within cells and tissues, 3,4-Dihydroxyphenylpyruvic acid is transported and distributed through various mechanisms. It is readily converted to L-dopa in the serum, indicating efficient transport across cell membranes . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of 3,4-Dihydroxyphenylpyruvic acid is essential for its activity and function. It is likely localized in the cytoplasm, where it interacts with enzymes involved in dopamine synthesis . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its biochemical properties and cellular effects .
Propriétés
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,10-11H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQFFJFGLSKYIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962409 | |
| Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4228-66-4 | |
| Record name | 3,4-Dihydroxyphenylpyruvic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4228-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxyphenylpyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



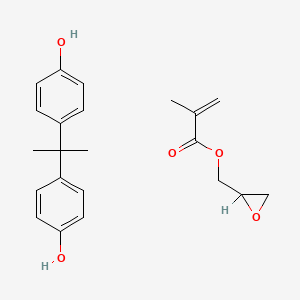
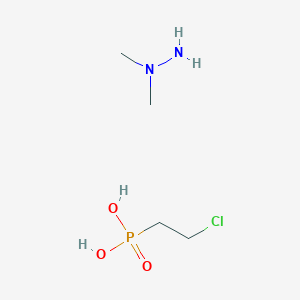
![(4aR,10bR)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-7-ol](/img/structure/B1218079.png)


![N-methyl-N-[2-[2-[2-[methyl-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methyl]amino]ethoxy]ethoxy]ethyl]-3-(pyridin-2-yldisulfanyl)propanamide](/img/structure/B1218083.png)
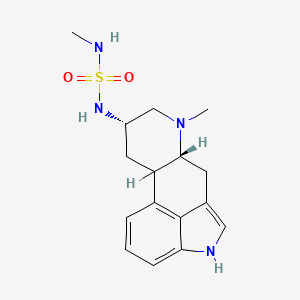
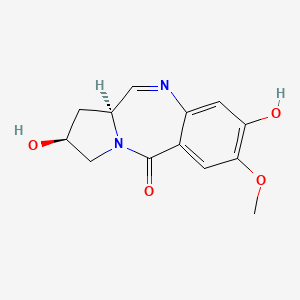
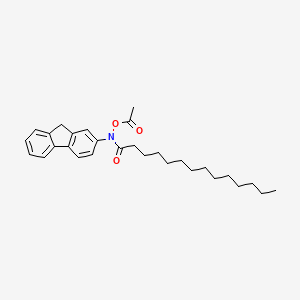
![2-[1-(4-Methoxyphenyl)iminoethyl]indene-1,3-dione](/img/structure/B1218093.png)
![6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1218094.png)
![(2R,6S,7S,8R,10S,11S,12R,14S,16R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-trideca-1,3-dienyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1218095.png)
![N-(1,8-dimethyl-3-pyrazolo[3,4-b]quinolinyl)propanamide](/img/structure/B1218097.png)
![4-[[[4-(2-Furanylmethyl)-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile](/img/structure/B1218098.png)